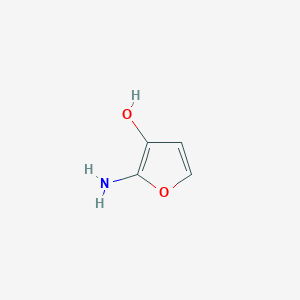
2-Aminofuran-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminofuran-3-ol can be achieved through several methods. One common approach involves the reaction of furan with ammonia under specific conditions to introduce the amino group. Another method includes the use of halogenated furans, which undergo substitution reactions with ammonia or amines to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include catalytic hydrogenation, halogenation, and subsequent substitution reactions. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated reagents and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of amino and hydroxyl derivatives .
Wissenschaftliche Forschungsanwendungen
2-Aminofuran-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Aminofuran-3-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes, inhibit microbial growth, or induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminofuran: Lacks the hydroxyl group, making it less versatile in certain reactions.
3-Hydroxyfuran: Lacks the amino group, limiting its biological activity.
2-Aminothiophene-3-ol: Contains a sulfur atom instead of oxygen, leading to different chemical properties.
Uniqueness
2-Aminofuran-3-ol’s combination of amino and hydroxyl groups on the furan ring makes it unique among similar compounds.
Eigenschaften
Molekularformel |
C4H5NO2 |
|---|---|
Molekulargewicht |
99.09 g/mol |
IUPAC-Name |
2-aminofuran-3-ol |
InChI |
InChI=1S/C4H5NO2/c5-4-3(6)1-2-7-4/h1-2,6H,5H2 |
InChI-Schlüssel |
RVTOFGBKWNLTIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B12969418.png)


![Ethyl 5-aminobenzo[d]thiazole-2-carboxylate](/img/structure/B12969431.png)
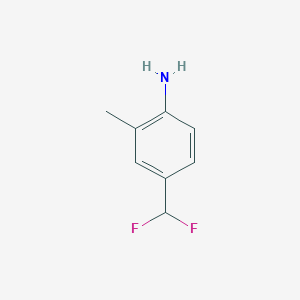
![8-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B12969436.png)


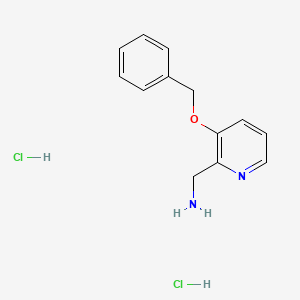
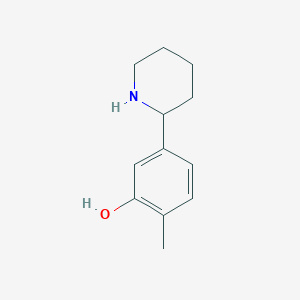

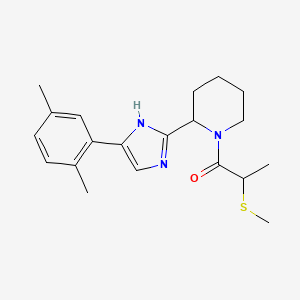
![2-Acetylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12969503.png)

